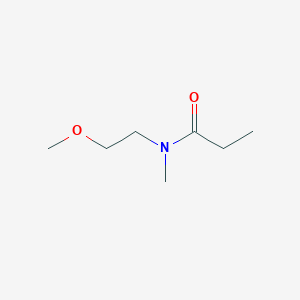![molecular formula C8H12N2S3 B13109620 5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol CAS No. 4887-26-7](/img/structure/B13109620.png)
5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol is a chemical compound with the molecular formula C8H12N2S3 and a molecular weight of 232.39 g/mol It is known for its unique structure, which includes a thiadiazole ring substituted with a cyclohexylsulfanyl group and a thiol group
Preparation Methods
The synthesis of 5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol typically involves the reaction of cyclohexylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with sulfur and subsequent thiolation . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution. Major products formed from these reactions include disulfides, sulfonic acids, and substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol varies depending on its application. In antimicrobial activity, it is believed to interfere with the cell membrane integrity or inhibit essential enzymes in microorganisms . As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways involved in cancer cell growth . The exact molecular targets and pathways can vary based on the specific derivative and its mode of action.
Comparison with Similar Compounds
5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol can be compared with other thiadiazole derivatives, such as:
5-Methylsulfanyl-[1,3,4]thiadiazole-2-thiol: Similar structure but with a methyl group instead of a cyclohexyl group, leading to different physical and chemical properties.
5-Phenylsulfanyl-[1,3,4]thiadiazole-2-thiol: Contains a phenyl group, which may enhance its aromaticity and influence its reactivity and biological activity.
The uniqueness of this compound lies in its cyclohexylsulfanyl group, which imparts specific steric and electronic effects, potentially enhancing its stability and reactivity in certain applications.
Properties
CAS No. |
4887-26-7 |
|---|---|
Molecular Formula |
C8H12N2S3 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
5-cyclohexylsulfanyl-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C8H12N2S3/c11-7-9-10-8(13-7)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,11) |
InChI Key |
PLDIBUMXSISOET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=NNC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


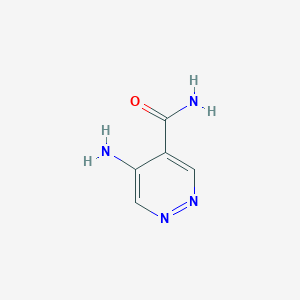
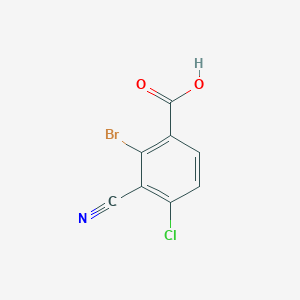

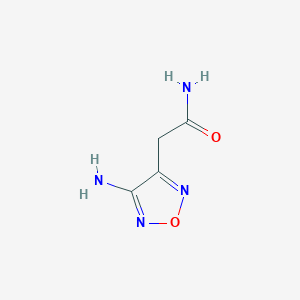
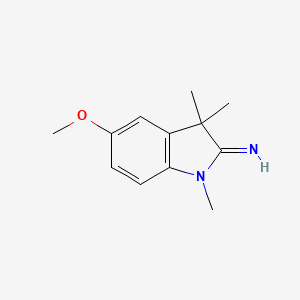

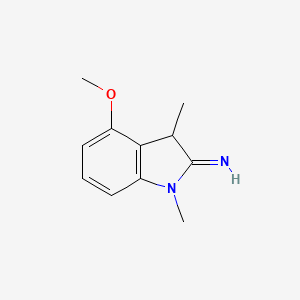
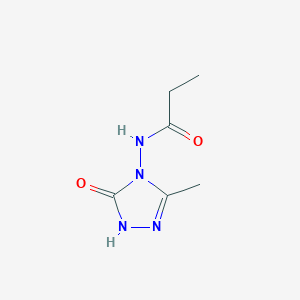
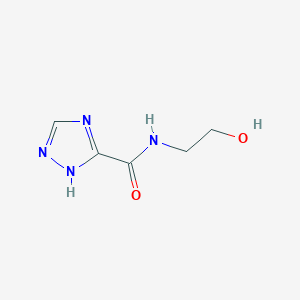

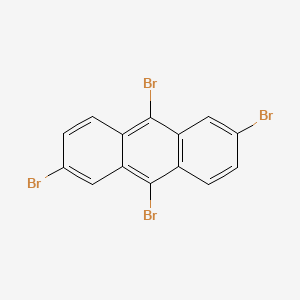
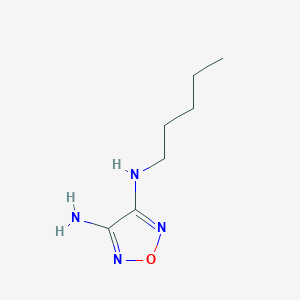
![tert-butyl (4aR,8aR)-4-benzyl-3-oxo-5,7,8,8a-tetrahydro-4aH-pyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B13109603.png)
